N'-pyridin-2-ylcyclopropanecarbohydrazide
Description
N’-pyridin-2-ylcyclopropanecarbohydrazide is a chemical compound that belongs to the class of hydrazides It features a cyclopropane ring attached to a pyridine moiety through a carbohydrazide linkage
Properties
IUPAC Name |
N'-pyridin-2-ylcyclopropanecarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9(7-4-5-7)12-11-8-3-1-2-6-10-8/h1-3,6-7H,4-5H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPZDUNDUYJJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-pyridin-2-ylcyclopropanecarbohydrazide typically involves the reaction of pyridine-2-carboxylic acid hydrazide with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for N’-pyridin-2-ylcyclopropanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and minimize impurities. Continuous flow reactors could be employed for large-scale production to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N’-pyridin-2-ylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N’-pyridin-2-ylcyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N’-pyridin-2-ylcyclopropanecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The pyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the hydrazide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
N’-pyridin-2-ylpropane-1,3-diamine: This compound has a similar pyridine moiety but differs in the linker and functional groups.
Pyrrolopyrazine derivatives: These compounds contain a pyridine ring fused with a pyrazine ring and exhibit different biological activities
Uniqueness: N’-pyridin-2-ylcyclopropanecarbohydrazide is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
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